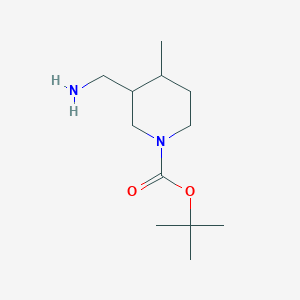

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate, abbreviated as TBAMPC, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a pungent odor and is used in various scientific research applications such as synthesis of compounds, catalysis, and drug design. TBAMPC is also used as a reactant in organic synthesis and as a catalyst in various reactions.

科学的研究の応用

Synthesis and Chemical Properties

The chemical tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate serves as a significant intermediate in various synthetic processes, demonstrating its utility in organic chemistry and pharmaceutical research. An efficient synthesis route for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been developed, highlighting the compound's role in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. This method boasts advantages such as the simplicity of operation, suitability for industrial scale-up, and a high total yield reaching 80.2% (Chen Xin-zhi, 2011).

Applications in Asymmetric Synthesis

N-tert-Butanesulfinyl imines, derivatives of tert-Butyl compounds, are instrumental in the asymmetric synthesis of amines. They facilitate the synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and 1,2- and 1,3-amino alcohols. The tert-butanesulfinyl group not only activates the imines for the addition of various nucleophiles but also serves as a chiral directing group, which is easily cleaved post-nucleophilic addition, demonstrating the compound's versatility in synthesizing enantioenriched amines (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Stereoselective Syntheses

Stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives has been achieved through reactions with L-selectride, yielding cis and trans isomers. This method underscores the compound's utility in generating stereoisomers, crucial for studying the biological activity of drugs and developing pharmaceuticals with specific stereochemical requirements (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Advanced Material Synthesis

The synthesis, characterization, thermal, X-ray, and DFT analyses of compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate have been conducted, leading to the creation of Schiff base compounds with potential applications in materials science. These studies provide insights into the molecular and crystal structure of these compounds, highlighting their potential in designing novel materials with specific properties (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

NMR Applications in Protein Research

O-tert-Butyltyrosine, an unnatural amino acid derivative of tert-butyl compounds, illustrates the compound's applicability in NMR tagging for high-molecular-weight systems and the measurement of submicromolar ligand-binding affinities. This development opens new avenues for studying protein structures and interactions at a molecular level, significantly advancing the field of structural biology (Wan-Na Chen, K. V. Kuppan, Michael D. Lee, K. Jaudzems, T. Huber, G. Otting, 2015).

特性

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-5-6-14(8-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXZKRWMVPGJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine](/img/structure/B2844104.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2844106.png)

![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2844109.png)

![(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride](/img/structure/B2844110.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)